Calcitonin (salmon) is derived from the salmon species Oncorhynchus, specifically its thyroid gland. It belongs to the class of polypeptide hormones and is classified as a calcium-regulating hormone. In terms of pharmacological classification, it is categorized as a therapeutic agent for osteoporosis and hypercalcemia.
The synthesis of calcitonin (salmon) typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled stepwise on a solid support. The process can be summarized as follows:
The molecular weight of salmon calcitonin is approximately 3,432 Da, consisting of 32 amino acids with a specific sequence that contributes to its biological activity.
The molecular structure of calcitonin (salmon) can be represented as follows:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing its active conformation necessary for biological activity.
Calcitonin (salmon) undergoes various chemical reactions during its synthesis and application:
In formulations, the stability of calcitonin can be enhanced through conjugation with polymers or biotinylation, which protects against enzymatic degradation while improving absorption.
Calcitonin exerts its physiological effects primarily through binding to calcitonin receptors located on osteoclasts in bone tissue:
Data from studies indicate that formulations with excipients like Intravail enhance its bioavailability by improving absorption kinetics compared to standard formulations .
Calcitonin (salmon) has several important applications in medicine:
Research continues into novel formulations and delivery methods that enhance the efficacy and patient compliance associated with calcitonin therapies .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 92448-22-1
CAS No.: